molecular formula C18H17FN2O2S B2905500 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219903-16-8

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2905500
CAS RN: 1219903-16-8
M. Wt: 344.4
InChI Key: UHTFFIMCEDEUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been developed for its immunomodulatory properties. It is a sphingosine-1-phosphate receptor modulator and has been approved for the treatment of multiple sclerosis (MS).

Mechanism of Action

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea acts as a sphingosine-1-phosphate receptor modulator. It binds to the sphingosine-1-phosphate receptor on lymphocytes and induces their internalization. This reduces the number of circulating lymphocytes and prevents their migration into the central nervous system, where they can cause damage to the myelin sheath. 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to reduce the number of circulating lymphocytes in the blood. This effect is reversible upon discontinuation of the drug. 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has also been shown to reduce the severity and frequency of relapses in MS patients. In addition, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and autoimmune diseases. However, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has limitations in terms of its specificity. It binds to multiple sphingosine-1-phosphate receptors and can have off-target effects. In addition, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to have immunosuppressive effects, which can increase the risk of infections.

Future Directions

There are several future directions for 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea research. One direction is to develop more specific sphingosine-1-phosphate receptor modulators that have fewer off-target effects. Another direction is to investigate the potential use of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Finally, there is a need for further research into the long-term effects of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea on the immune system and the risk of infections.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 2-amino-2-methylpropane-1,3-diol with 4-fluorobenzyl chloride to form the intermediate compound. The intermediate is then reacted with furan-2-ylmethyl isocyanate and thiophen-3-ylmethyl isocyanate to form the final product, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its immunomodulatory properties. It has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in lymph nodes. This reduces the ability of the immune system to attack the myelin sheath in MS patients, which is a hallmark of the disease. 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has also been studied for its potential use in the treatment of other autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-9-24-13-15)12-17-2-1-8-23-17/h1-9,13H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFFIMCEDEUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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